4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Description
4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 2377030-85-6) is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with two key functional groups: a methoxycarbonyl (ester) substituent at position 4 and a carboxylic acid at position 1. The "2-oxa" designation indicates an oxygen atom within the bicyclic bridge. Its molecular formula is C₈H₁₀O₅, with a molecular weight of 186.16 g/mol . The compound is primarily used in research settings as a synthetic intermediate, particularly in the development of structurally complex molecules .
Properties
IUPAC Name |
4-methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-7(12)8-2-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJHGPPEVKOFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The core bicyclic system is synthesized via a Diels-Alder reaction between an α,β-unsaturated carbonyl compound (dienophile) and a furan derivative (diene). For example, acrylic acid derivatives react with substituted furans in the presence of Lewis acids to yield the oxabicyclo[2.2.1]heptane skeleton.
Catalytic Systems and Conditions
The patent US6677464B2 highlights boron trifluoride etherate (BF₃·OEt₂) as the most effective catalyst, achieving yields exceeding 70% under ambient conditions. Alternative Lewis acids, such as zinc chloride (ZnCl₂) or aluminum trichloride (AlCl₃), show lower efficiency (<50% yield). Key reaction parameters include:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BF₃·OEt₂ | Dichloromethane | 25 | 72 |
| ZnCl₂ | Tetrahydrofuran | 40 | 48 |
| AlCl₃ | Toluene | 30 | 39 |
Stereochemical Control
The endo rule governs stereoselectivity, favoring the formation of the endo isomer due to secondary orbital interactions. Nuclear magnetic resonance (NMR) analysis confirms the predominant formation of the desired diastereomer when BF₃·OEt₂ is used.
Post-Cycloaddition Functionalization
Esterification of the Carboxylic Acid
The carboxylic acid group at position 1 is introduced via hydrolysis of a pre-existing ester or nitrile group. For instance, treating the cycloadduct with aqueous hydrochloric acid (HCl) under reflux converts methyl esters to carboxylic acids:
$$
\text{R-COOCH}3 + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{CH}_3\text{OH}
$$
This step typically achieves >90% conversion when conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Methoxycarbonyl Group Installation
The methoxycarbonyl group at position 4 is introduced via esterification of a hydroxyl intermediate. Using methyl chloroformate (ClCOOCH₃) in the presence of pyridine yields the desired ester:
$$
\text{R-OH} + \text{ClCOOCH}3 \xrightarrow{\text{pyridine}} \text{R-OCOOCH}3 + \text{HCl}
$$
Reaction optimization studies indicate that excess methyl chloroformate (2.5 equivalents) and prolonged reaction times (12–24 hours) maximize yields.
Alternative Synthetic Pathways
Ring-Opening/Recyclization Strategies
Alternative approaches involve ring-opening of epoxides or lactones followed by recyclization. For example, treating γ-lactone derivatives with BF₃·OEt₂ induces rearrangement to the oxabicyclo structure, albeit with moderate yields (50–60%).
Biocatalytic Methods
Emerging research explores enzymatic desymmetrization of prochiral diesters using lipases. Preliminary data suggest that Candida antarctica lipase B (CAL-B) catalyzes the selective hydrolysis of one ester group, enabling asymmetric synthesis of the target compound.
Workup and Purification Techniques
Solvent Extraction
Crude reaction mixtures are typically partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
Crystallization
Recrystallization from hexane/ethyl acetate (3:1 v/v) affords the pure compound as colorless crystals. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with literature values.
Challenges and Limitations
By-Product Formation
Competing [4+2] cycloadditions or over-esterification may generate undesired by-products, necessitating careful stoichiometric control. Gas chromatography–mass spectrometry (GC-MS) analyses identify methyl acrylate dimers as primary impurities.
Scalability Issues
Large-scale reactions face challenges in heat dissipation and catalyst recovery. Continuous flow systems are being investigated to address these limitations.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis : Treatment with HCl efficiently cleaves ketal or ester groups while preserving the bicyclic core. For example, HCl-mediated hydrolysis of analogous bicyclic esters achieves >85% yield under reflux conditions .
-
Base-Catalyzed Saponification : The methoxycarbonyl group is hydrolyzed to a carboxylic acid using NaOH, as demonstrated in studies of related structures .
Table 1: Hydrolysis Reaction Conditions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (1M) | Reflux, 12 h | Bicyclic carboxylic acid derivative | 87% |
| NaOH (5%) | 0–4°C, 4.5 h | Dicarboxylic acid | 87% |
Hydrogenation and Ring Modification
The unsaturated bicyclic system can undergo hydrogenation to saturate double bonds:
-
Catalytic Hydrogenation : Pd/C under H₂ (6 atm) selectively reduces double bonds in the bicyclic framework without affecting ester groups . This reaction is critical for modulating ring strain and stability.
Key Finding :
Hydrogenation of the analogous compound (1S*,2R*,4R*)-3,3-dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester proceeds with 78% yield, producing a saturated derivative .
Organocatalytic Enantioselective Reactions
The carboxylic acid group participates in enantioselective transformations using chiral catalysts:
-
Methanolysis of Anhydrides : Zinc-based foldamers catalyze the enantioselective methanolysis of meso-cyclic anhydrides, achieving up to 96% enantiomeric excess (e.e.) in tetrahydrofuran (THF) .
Table 2: Enantioselective Methanolysis Optimization
| Solvent | Catalyst | e.e. |
|---|---|---|
| THF | Zn(1)²⁺ | 96% |
| Acetonitrile | Zn(1)²⁺ | 65% |
| Methanol | Zn(1)²⁺ | 17% |
Derivatization and Functional Group Interconversion
The carboxylic acid and ester groups enable diverse derivatization pathways:
-
Amidation : Reacts with amines (e.g., (R)-naphthylethylamine) to form diastereomeric amides, facilitating chiral resolution via HPLC .
-
Esterification : Transesterification reactions modify the methoxycarbonyl group for enhanced lipophilicity .
Example Reaction :
Conversion to (1S,2R,3S,4R)-3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid amide derivatives proceeds with >90% purity after column chromatography .
Stereochemical Influence on Reactivity
The compound’s stereochemistry dictates reaction outcomes:
-
Regioselective Diels-Alder Reactions : 2-Methylfuran and methyl 3-bromopropiolate form bicyclic esters with high regioselectivity (50% yield) .
-
Conformational Control : Aprotic solvents like THF enhance enantioselectivity in catalytic reactions by stabilizing specific conformers .
Stability and Degradation Pathways
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C9H12O5
- Molecular Weight : 200 Da
- CAS Number : 2418692-24-5
- IUPAC Name : 4-(methoxycarbonyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Physical Properties
| Property | Value |
|---|---|
| LogP | 0.61 |
| Polar Surface Area (Å) | 73 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Organic Synthesis
4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid serves as an important building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various reactions, including:
- Esterification : Used to create esters that can be further modified.
- Cyclization Reactions : Facilitates the formation of new cyclic compounds which are crucial in drug design.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Key areas of research include:
- Drug Development : Investigated as a precursor for synthesizing novel pharmaceuticals with enhanced efficacy.
- Biological Activity : Studies have suggested potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was tested against breast cancer cells, showing a significant reduction in cell viability at specific concentrations.
Material Science
In material science, this compound is being explored for its potential use in developing new materials with specific properties, such as:
- Polymer Chemistry : Utilized as a monomer for synthesizing biodegradable polymers.
- Nanotechnology : Investigated for applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with key structural analogs, emphasizing differences in substituents, biological activities, and applications:
Impact of Functional Groups on Properties
Oxygen vs. Nitrogen Bridges :
- The 2-oxabicyclo system (oxygen bridge) in the target compound enhances polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs like 7-azabicyclo[2.2.1]heptane derivatives. The latter’s nitrogen atom enables hydrogen bonding and participation in peptide bond formation, as seen in dipeptide studies .
- Thia-azabicyclo systems (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) introduce sulfur, improving stability in pharmaceutical formulations but reducing solubility .
Substituent Effects :
- Methoxycarbonyl (ester) groups (target compound) increase hydrophobicity and reduce acidity compared to free carboxylic acids. This makes the compound more amenable to lipophilic environments in synthetic pathways .
- Methyl groups (e.g., Camphanic acid) enhance steric hindrance and thermal stability, as evidenced by its higher melting point (233–234°C) in 7,7-dimethyl analogs .
- Biological Activity: Camphanic acid’s 3-oxo and trimethyl groups correlate with antimicrobial properties, likely due to enhanced membrane permeability .
Biological Activity
4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known by its CAS number 2418692-24-5, is a compound of significant interest in pharmaceutical research due to its unique bicyclic structure and potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 200.19 g/mol. Its structural features include a bicyclic framework that contributes to its biological properties.
Key Properties:
- IUPAC Name: 4-(methoxycarbonyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- CAS Number: 2418692-24-5
- Molecular Weight: 200.19 g/mol
- Physical Form: Powder
- Purity: ≥95% .
Synthesis
The synthesis of this compound typically involves the Diels-Alder reaction between furan and maleic anhydride, followed by subsequent reactions to introduce the methoxycarbonyl group. The overall yield from these reactions can be optimized through various purification methods such as recrystallization .
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an antitumor agent and its effects on various cell lines.
Antitumor Activity
Recent research has indicated that derivatives of bicyclic compounds exhibit promising antitumor activity. For instance, studies have shown that modifications to the bicyclic structure can enhance the cytotoxic effects against cancer cell lines.
Case Study:
A study evaluated the antitumor activity of related compounds, demonstrating that specific structural modifications led to improved efficacy against various tumor cell lines, with some compounds showing IC50 values significantly lower than those of traditional chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.19 | MCF-7 (breast cancer) |
| Compound B | 11.72 | HepG2 (liver cancer) |
| 4-Methoxycarbonyl compound | TBD | TBD |
The proposed mechanism for the antitumor activity includes induction of apoptosis in cancer cells and inhibition of cell migration, which is crucial for metastasis . The presence of carboxylic acid functionality is believed to play a significant role in these biological activities.
Pharmacokinetics
Pharmacokinetic studies on similar bicyclic compounds suggest that they follow a two-compartment model with rapid distribution to tissues and significant elimination rates from the central compartment . Understanding these kinetics is essential for evaluating the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step strategies, often involving cycloaddition reactions. For example, Diels-Alder reactions between C-4 unsaturated 5(4H)-oxazolones and Danishefsky’s diene can yield bicyclic intermediates, which are further functionalized through cyclization of cyclohexylamine derivatives . Another approach involves coupling reactions using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane, achieving yields up to 85% after purification by flash chromatography . The methoxycarbonyl group is typically introduced via esterification or transesterification under controlled conditions.
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for structural determination. SHELXL refines small-molecule structures by optimizing parameters such as bond lengths, angles, and thermal displacement factors . For bicyclic systems, hydrogen-bonding patterns and ring strain are critical; these are analyzed via density functional theory (DFT) calculations to validate crystallographic data . The compound’s bicyclic framework and substituent orientations (e.g., methoxycarbonyl placement) are resolved using high-resolution data and twin refinement techniques where necessary .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this bicyclic compound?
- Methodological Answer : Enantioselectivity is achieved through organocatalytic [4 + 2] cycloadditions, which generate bicyclo[2.2.1]heptane carboxylates with high enantiomeric excess (ee > 95%) . Chiral auxiliaries or asymmetric hydrogenation can further enhance stereochemical control. For example, derivatives like (1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid are synthesized using enantiopure starting materials and validated via circular dichroism (CD) spectroscopy . Computational modeling of transition states helps optimize reaction conditions to minimize racemization .
Q. How do computational methods elucidate the reactivity of this compound’s functional groups?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT, MP2) analyze electronic effects and steric hindrance. For instance, the methoxycarbonyl group’s electron-withdrawing nature is modeled to predict its impact on ring-opening reactions or nucleophilic substitutions . Reactivity with amines (e.g., hydrazine derivatives) is simulated to identify kinetically favored pathways, while molecular dynamics (MD) simulations assess solvent effects on reaction rates . These methods also explain unusual geometries, such as pyramidalization of bridgehead atoms, which influence catalytic activity .
Q. What challenges arise in derivatizing this compound for pharmaceutical applications?
- Methodological Answer : Key challenges include:
- Regioselectivity : The bicyclic scaffold’s rigidity limits access to certain positions, requiring directed ortho-metalation or photochemical activation for functionalization .
- Stability : The lactone ring (2-oxabicyclo) is prone to hydrolysis under acidic/basic conditions, necessitating protective groups like tert-butyldimethylsilyl (TBS) during synthesis .
- Biological Compatibility : Derivatives such as N-(4-fluorobenzyl) carboxamide are screened for metabolic stability using liver microsome assays, with structural tweaks (e.g., fluorination) improving pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
